molecular formula C6H8IN3O2 B1664555 2-Iodohistidine CAS No. 25167-98-0

2-Iodohistidine

Cat. No. B1664555
CAS RN: 25167-98-0
M. Wt: 281.05 g/mol
InChI Key: QYRJIYLZOYRECO-UHFFFAOYSA-N
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Description

2-Iodohistidine exhibits strong antimalarial activity.

Scientific Research Applications

Deiodination Studies

Goldberg and Cohen (1993) explored the deiodination of 2-iodohistidine, finding that simple thiols could fully deiodinate it within 24 hours at 25°C. They proposed a mechanism involving a nucleophilic attack by a soft mercaptide ion on soft iodine in the protonated imidazole, explaining the loss of antimalarial activity of 2-iodohistidine in owl monkeys beyond a 24-hour period (Goldberg & Cohen, 1993).

Chromatography and Separation

Miyashita and Yamashita (1989) investigated the separation of iodohistidines, including 2-iodohistidine, through reversed-phase high-performance liquid chromatography. They found that the separation of iodohistidines depended largely on the stationary phase properties and the mobile phase used (Miyashita & Yamashita, 1989).

Molecular Iodine Emissions Study

A model of iodine chemistry in the marine boundary layer, by Saiz‐Lopez et al. (2005), investigated the impact of coastal emissions of molecular iodine, including the role of iodohistidines. They provided insights into the biogeochemical behavior of iodine in the environment, which can impact the formation of new particles and cloud condensation nuclei (Saiz‐Lopez et al., 2005).

Diagnostic Tool for Thyroidal Disorders

Gons et al. (1978) found iodohistidines, including 2-iodohistidine, in the urine of patients with congenital goiter and abnormal iodoproteins, suggesting their potential as a diagnostic tool for specific types of hereditary congenital thyroidal disorders (Gons et al., 1978).

Capture of Volatile Iodine

Sava et al. (2011) demonstrated the capture of molecular iodine, including compounds like 2-iodohistidine, within metal-organic frameworks. This research has implications for the capture and storage of radioiodine from nuclear fuel processing activities (Sava et al., 2011).

Radioiodination Methods

Dubost et al. (2020) discussed the surge in the development of new synthetic methodology for radioiodination, which could involve 2-iodohistidine. These methods are significant for biological research, diagnostic imaging, and radiotherapy (Dubost et al., 2020).

Iodine Quantification in Complex Matrices

Shelor and Dasgupta (2011) reviewed analytical methods for the quantification of iodine, which could include the analysis of compounds like 2-iodohistidine in various complex matrices. This research is crucial for understanding iodine's role in human nutrition and environmental studies (Shelor & Dasgupta, 2011).

Sorption and Transport of Iodine Species

Hu et al. (2005) studied the sorption and transport behavior of iodine species in environmental sediments, which could include 2-iodohistidine. This research provides insights into the biogeochemical cycling of iodine in the environment (Hu et al., 2005).

Capture of Iodide from Solutions

Liu et al. (2014) investigated the uptake of iodide anions, like those from 2-iodohistidine, on specific adsorbents. This study has implications for the environmental management of iodine isotopes (Liu et al., 2014).

Iodine Deficiency and Public Health Policy

Pretell (2017) discussed the role of scientific research in addressing iodine deficiency in public health, which could include studies on iodohistidines like 2-iodohistidine. This research illustrates the use of scientific findings to shape health policy and programs (Pretell, 2017).

Iodine in Antisepsis

Fleischer and Reimer (1997) reviewed the use of iodine, potentially including compounds like 2-iodohistidine, in medical antisepsis. This research underscores the broad applications of iodine in medical settings (Fleischer & Reimer, 1997).

Iodohistidines in Thyroidal Iodoproteins

Savoie et al. (1973) identified iodohistidines, including 2-iodohistidine, in thyroidal iodoproteins, providing insights into their biosynthesis and metabolism in humans and rats (Savoie et al., 1973).

Polyvalent Iodine Chemistry

Zhdankin and Stang (2008) discussed the chemistry of polyvalent iodine compounds, which could include derivatives like 2-iodohistidine. This research highlights the importance of iodine compounds in organic synthesis and environmental chemistry (Zhdankin & Stang, 2008).

properties

CAS RN

25167-98-0

Product Name

2-Iodohistidine

Molecular Formula

C6H8IN3O2

Molecular Weight

281.05 g/mol

IUPAC Name

2-amino-3-(2-iodo-1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C6H8IN3O2/c7-6-9-2-3(10-6)1-4(8)5(11)12/h2,4H,1,8H2,(H,9,10)(H,11,12)

InChI Key

QYRJIYLZOYRECO-UHFFFAOYSA-N

SMILES

C1=C(NC(=N1)I)CC(C(=O)O)N

Canonical SMILES

C1=C(NC(=N1)I)CC(C(=O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2-Iodohistidine;  2-Iodo-L-histidine; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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